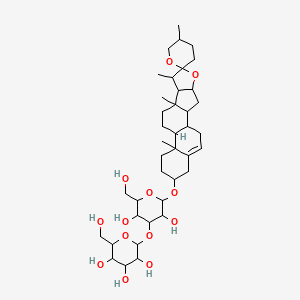

Diosgenyl-3-di-O-glucopyranoside

Description

Properties

IUPAC Name |

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-33(46)34(30(43)27(16-41)50-36)51-35-32(45)31(44)29(42)26(15-40)49-35/h5,18-19,21-36,40-46H,6-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICKWUOOLVNEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Biotransformation Studies of Diosgenyl 3 Di O Glucopyranoside

Diosgenin (B1670711) Aglycone Biosynthesis: Metabolic Precursors and Pathways

The biosynthesis of the diosgenin aglycone, a critical precursor for a multitude of steroidal drugs, is a complex process originating from primary metabolites within the plant cell. This intricate biochemical journey involves the convergence of isoprenoid pathways and a series of enzymatic modifications to construct the characteristic steroidal skeleton.

Isoprenoid Pathway Involvement

The fundamental building blocks for diosgenin are derived from the isoprenoid pathway. nih.gov Specifically, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are generated through two main pathways in higher plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govoup.com The MVA pathway is primarily active in the cytoplasm, while the MEP pathway occurs in the plastids. nih.gov These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), which is then dimerized to produce squalene. nih.gov Squalene undergoes epoxidation to form 2,3-oxidosqualene, a crucial branching point in sterol biosynthesis. nih.gov This molecule is then cyclized by either cycloartenol (B190886) synthase (CAS) or lanosterol (B1674476) synthase (LSS) to yield cycloartenol and lanosterol, respectively, which serve as the foundational structures for sterol synthesis. nih.gov

Enzymatic Catalysis in Sterol Biosynthesis

A cohort of specialized enzymes orchestrates the transformation of these initial cyclic structures into the diosgenin aglycone. Key among these are cytochrome P450 monooxygenases (CYP450s), UDP-dependent glycosyltransferases (UGTs), and sterol C-24 methyltransferases.

Cytochrome P450 Monooxygenases (CYP450s) are a diverse superfamily of heme-containing enzymes that play a pivotal role in the oxidation, hydroxylation, and demethylation steps of sterol biosynthesis. nih.govnih.gov They are crucial for the conversion of cholesterol, a downstream product of cycloartenol, into diosgenin. nih.govnih.gov Specific CYP450s, such as sterol 14α-demethylase (CYP51), are essential for removing the 14α-methyl group from sterol precursors. nih.gov In the context of diosgenin biosynthesis, CYP450 enzymes are responsible for key hydroxylation events at the C-16, C-22, and C-26 positions of the cholesterol molecule. nih.govresearchgate.net

UDP-dependent Glycosyltransferases (UGTs) are responsible for the glycosylation of various molecules, including steroidal aglycones. nih.govnih.gov In the biosynthesis of diosgenyl glycosides, UGTs catalyze the transfer of sugar moieties, typically glucose or rhamnose, from an activated nucleotide sugar donor (like UDP-glucose) to the hydroxyl group of the aglycone. researchgate.netnih.gov This process is critical for the formation of the full saponin (B1150181) structure and influences the compound's solubility and biological activity. researchgate.netresearchgate.net

Sterol C-24 Methyltransferase (SMT) is an enzyme that catalyzes the methylation of the sterol side chain at the C-24 position. wikipedia.orgnih.gov This enzymatic step is a key control point in the flux of carbon into the sterol biosynthetic pathway. nih.govoup.com By adding a methyl group, SMT directs the biosynthetic route towards the formation of various phytosterols. nih.gov For instance, SMT1 converts cycloartenol into 24-methylene cycloartenol, a precursor for 24-methyl sterols. nih.gov The activity of SMT can influence the final sterol profile within a plant, potentially impacting the pool of precursors available for diosgenin synthesis. oup.comresearchgate.net

Divergent Biosynthetic Routes in Plant Species

While the core principles of sterol biosynthesis are conserved, the specific pathways leading to diosgenin can vary among different plant species. For example, in some species, the primary route to diosgenin proceeds through cholesterol as a key intermediate. nih.gov However, evidence from Dioscorea cirrhosa suggests a potential alternative pathway where diosgenin may be synthesized from sitosterol, a product of the SMT-catalyzed pathway, rather than directly from cholesterol. nih.gov This highlights the metabolic plasticity and evolutionary divergence of secondary metabolite biosynthesis in the plant kingdom. The specific expression and regulation of key enzymes like CYP450s and SMTs likely contribute to these divergent routes. nih.govnih.gov

Glycosylation Mechanisms in Diosgenyl Glycoside Formation

Glycosylation, the enzymatic attachment of sugar moieties to an aglycone, is a crucial final step in the biosynthesis of diosgenyl glycosides like Diosgenyl-3-di-O-glucopyranoside. wikipedia.org This process significantly alters the physicochemical properties of the diosgenin aglycone, enhancing its water solubility and stability. researchgate.netresearchgate.net

The primary enzymes responsible for this transformation are UDP-dependent glycosyltransferases (UGTs) . nih.govnih.gov These enzymes facilitate the transfer of a monosaccharide unit from a nucleotide-activated sugar donor, most commonly UDP-glucose, to a specific hydroxyl group on the acceptor molecule, in this case, the C-3 hydroxyl group of the diosgenin aglycone. nih.govnih.gov The formation of this compound involves a sequential glycosylation process. Initially, a UGT attaches the first glucose molecule to the C-3 position of diosgenin. Subsequently, a second UGT, or potentially the same enzyme with broader specificity, adds the second glucose molecule to the first, forming the diglucoside chain. nih.gov

Biotransformation of Diosgenin and its Glycosides by Microbial Systems

Microbial systems offer a promising avenue for the biotransformation of diosgenin and its glycosides, providing an alternative to traditional chemical synthesis methods. rsc.orgnih.gov Various microorganisms, including fungi and bacteria, have demonstrated the ability to metabolize these steroidal compounds, leading to the production of valuable intermediates and novel derivatives. researchgate.net

One of the key transformations is the hydrolysis of the sugar moieties from diosgenyl glycosides to yield the aglycone, diosgenin. researchgate.net For instance, certain fungi, like Talaromyces stollii, produce specific glycosidases, such as α-L-rhamnosidase and β-D-glucosidase, that can efficiently cleave the sugar chains from steroidal saponins (B1172615). rsc.org Similarly, Aspergillus flavus and strains of Fusarium have been utilized for the bioconversion of diosgenin precursors into diosgenin itself. nih.govmdpi.com

Beyond simple hydrolysis, microorganisms can also perform modifications on the diosgenin steroid nucleus. For example, some microbial systems can oxidize the 3β-hydroxyl group of diosgenin to produce diosgenone. researchgate.netmdpi.com Furthermore, certain fungi like Aspergillus nidulans and Rhizopus sp. have been shown to break the carbon side chain of diosgenin, yielding key intermediates for the synthesis of steroid hormones. researchgate.net The efficiency and product profile of these biotransformations can be influenced by various factors, including the specific microbial strain, culture conditions, and the presence of enzyme inducers or inhibitors. nih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies for Diosgenyl 3 Di O Glucopyranoside

Semisynthesis from Diosgenin (B1670711)

The primary route to obtaining diosgenyl glycosides, including the di-O-glucopyranoside derivative, is through the semisynthesis from diosgenin ((25R)-spirost-5-en-3β-ol). nih.govwikipedia.org Diosgenin, a naturally occurring steroidal sapogenin, is abundantly found in plants of the Dioscorea species (wild yam) and is a crucial starting material for the industrial production of various steroid hormones. wikipedia.orgias.ac.inmdpi.com

The semisynthetic approach involves the chemical coupling of a suitably protected glucose donor to the C-3 hydroxyl group of the diosgenin aglycone. nih.govsemanticscholar.org This process typically requires a series of protection and deprotection steps to ensure regioselectivity and stereoselectivity of the glycosylation reaction. The inherent structural features of diosgenin, particularly the spirostane structure, are generally preserved during these synthetic manipulations. ias.ac.in

Glycosylation Reactions for Diosgenyl Glycoside Construction

The formation of the glycosidic bond between diosgenin and the glucopyranose units is a critical step in the synthesis of Diosgenyl-3-di-O-glucopyranoside. This transformation is achieved through various glycosylation methods, with a strong emphasis on controlling the stereochemical outcome of the reaction.

Stereoselective Glycosylation Approaches

Achieving stereoselectivity, particularly the formation of the β-glycosidic linkage commonly found in natural saponins (B1172615), is a paramount challenge in glycoside synthesis. nih.govsemanticscholar.orgnih.gov The stereochemical outcome of the glycosylation of diosgenin is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the promoter used, the solvent, and the reaction temperature. nih.govresearchgate.net

Neighboring group participation by a protecting group at the C-2 position of the glycosyl donor is a widely used strategy to ensure the formation of 1,2-trans-glycosides, which corresponds to the β-configuration for glucose. semanticscholar.orgnih.gov For instance, amide-type protecting groups can participate in the reaction to favor the formation of the desired β-anomer. semanticscholar.org Researchers have explored "normal" and "reverse" procedures for glycosylation, with the "reverse" procedure, where the promoter is added to the solution of the glycosyl donor before the acceptor (diosgenin), often proving to be more effective. researchgate.net

Utilization of Specific Glycosyl Donors (e.g., Bromides, Trichloroacetimidates)

The choice of the glycosyl donor is pivotal for a successful glycosylation reaction. Various activated sugar derivatives have been employed in the synthesis of diosgenyl glycosides.

Glycosyl Bromides: The Koenigs-Knorr method, which utilizes glycosyl bromides as donors, is a classic and frequently employed technique. semanticscholar.orgresearchgate.net This method often involves the use of a promoter, such as silver triflate (AgOTf), to activate the anomeric center. semanticscholar.orgresearchgate.net For the synthesis of diosgenyl β-D-glucosaminosides, which are analogues of the target compound, N-protected glycosyl bromides have been successfully used. researchgate.net

Glycosyl Trichloroacetimidates: Glycosyl trichloroacetimidates are another class of highly effective glycosyl donors. nih.govnih.gov They are known for their high reactivity and ability to provide good yields in glycosylation reactions. The activation of trichloroacetimidate (B1259523) donors is typically achieved using a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov For example, the glycosylation of diosgenin with a protected d-glucosaminyl trichloroacetimidate in the presence of TMSOTf has been reported to proceed with high yield. nih.gov The use of a 2,2,2-trichloroethoxycarbonyl (Troc)-protected trichloroacetimidate donor has also been successful in the synthesis of a protected diosgenyl amino disaccharide. nih.gov

| Glycosyl Donor Type | Promoter/Catalyst | Key Features |

| Glycosyl Bromides | Silver triflate (AgOTf) | Classic method, often used with N-protected donors. |

| Glycosyl Trichloroacetimidates | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Highly reactive, provides good yields. |

Chemical Modifications of the Diosgenyl Skeleton

Beyond the initial glycosylation, further chemical modifications can be introduced to both the steroidal aglycone and the carbohydrate portions of the molecule to create a diverse range of derivatives.

Aglycone Moiety Modifications

While modifications of the sugar part are more common, the diosgenin aglycone itself can also be chemically altered. nih.gov These modifications can be designed to enhance the biological properties of the resulting saponin (B1150181). For instance, esterification at the C-3 position of diosgenin with various acids, followed by further reactions, has been used to create prodrugs with improved activities. ias.ac.in Other modifications might involve targeting other positions on the steroid nucleus to introduce new functional groups. acs.org

Carbohydrate Moiety Modifications

The carbohydrate moiety of diosgenyl glycosides offers numerous possibilities for chemical modification. nih.gov These modifications can involve:

Extension of the sugar chain: Attaching additional sugar residues to the initial glucose units to create more complex oligosaccharides. nih.govresearchgate.net

Introduction of functional groups: Functionalizing the sugar rings with various groups, such as amino groups, to create derivatives like diosgenyl β-D-glycosaminosides. nih.govnih.gov The presence of an amino group opens up a wide array of subsequent derivatization possibilities, including N-acylation, N-alkylation, and the formation of urea (B33335) or thiourea (B124793) derivatives. nih.gov

Periodate Oxidation: This chemical modification can be used to alter the carbohydrate components of glycoproteins. mdpi.comresearchgate.net

The ability to selectively modify the carbohydrate portion allows for the fine-tuning of the physicochemical properties and biological activities of the parent diosgenyl glycoside.

| Modification Site | Type of Modification | Example |

| Aglycone (C-3) | Esterification | Creation of hemisuccinate esters ias.ac.in |

| Carbohydrate | Chain Extension | Addition of rhamnose units researchgate.net |

| Carbohydrate | Functionalization | Introduction of an amino group to form glycosaminosides nih.gov |

| Carbohydrate (Amino Group) | N-Acylation, N-Alkylation | Formation of N-cinnamoyl or N,N-dialkyl derivatives nih.gov |

Introduction of Additional Sugar Residues

The extension of the carbohydrate chain in diosgenyl glycosides is a primary strategy to alter their physicochemical properties and biological functions. The structure-activity relationship (SAR) of saponins is significantly influenced by the nature and number of sugar units in their hydrophilic fragment. ias.ac.in

The general approach to introducing additional sugar residues involves a two-step process. First, a monosaccharide unit is attached to the diosgenin aglycone. Subsequently, the protecting groups on this initial sugar are manipulated to allow for the sequential extension of the sugar chain. This method allows for the controlled synthesis of oligosaccharide chains with defined linkages and sequences.

Alternatively, a pre-assembled and suitably protected oligosaccharide donor can be synthesized first and then coupled to the diosgenin aglycone. This strategy can be more efficient for the synthesis of complex oligosaccharide chains.

The type of sugar attached directly to the diosgenin aglycone is crucial. While D-glucose is the most common naturally occurring sugar in this position, the use of other sugars like D-galactose or L-arabinose has also been reported. nih.govnih.gov The introduction of amino sugars, such as D-glucosamine or D-galactosamine, which are not typically found in natural diosgenyl saponins, opens up further avenues for modification due to the presence of a reactive amino group. nih.gov

The influence of the number of sugar units on the interaction of diosgenyl saponins with cell membranes has been a subject of investigation. For instance, dioscin (B1662501), which possesses three sugar units, has been shown to perturb and disrupt membranes, whereas trillin, with only one sugar residue, has a different effect on membrane ordering. nih.govrawdatalibrary.netresearchgate.net This highlights the importance of the carbohydrate chain length in determining the biological activity of these compounds.

Functionalization of Glycosidic Linkages (e.g., Amino Acid Conjugation)

The glycosidic linkages within the sugar chain of this compound and its derivatives provide sites for further functionalization. One notable modification is the conjugation of amino acids, which can enhance the bioavailability and efficacy of the parent compound. nih.gov

The synthesis of diosgenin-amino acid derivatives typically involves the esterification of the C-3 hydroxyl group of diosgenin with a protected amino acid. nih.gov This is followed by the deprotection of the amino acid to yield the final conjugate. nih.gov A variety of amino acids can be introduced using this method, leading to a diverse library of compounds with potentially novel biological activities. nih.gov

Research has shown that the introduction of different amino acids can lead to compounds with dual functions, such as neuroprotection and angiogenesis. nih.gov The structural characterization of these synthetic diosgenin-amino acid conjugates is typically confirmed using techniques like 1H-NMR, 13C-NMR, and HRMS. nih.gov

The process of glycosidic bond formation and hydrolysis is fundamental to these modifications. The formation of a glycosidic linkage is a dehydration reaction, while its cleavage is a hydrolysis reaction involving the addition of water. youtube.comkhanacademy.org These reactions are central to both the synthesis of extended sugar chains and the attachment of other functional groups to the carbohydrate moiety.

Synthesis of N-Acyl, N-Alkyl, N,N-Dialkyl, N-Cinnamoyl, Ureido, and Thiosemicarbazonyl Derivatives

The presence of an amino group on a sugar residue, such as in diosgenyl β-D-glycosaminosides, provides a versatile handle for a wide range of chemical modifications. nih.govnih.gov These modifications can lead to the synthesis of various derivatives with potentially enhanced or novel biological activities.

N-Acyl and N-Alkyl Derivatives:

N-acyl derivatives are synthesized by reacting the amino group of a diosgenyl glycosaminoside with an appropriate acylating agent. nih.gov This can include the introduction of amino acid residues, leading to the formation of peptide-like conjugates. nih.gov

N-alkyl and N,N-dialkyl derivatives are typically prepared through a method known as reductive alkylation. nih.govbeilstein-journals.orgd-nb.info This involves the treatment of the primary amine with an aldehyde, followed by reduction of the resulting imine with a reducing agent like sodium cyanoborohydride (NaBH₃CN). nih.gov This reaction can sometimes lead to a mixture of mono- and dialkylated products, which may require separation by chromatography. nih.gov

Interactive Data Table: Synthesis of N-Alkyl and N,N-Dialkyl Derivatives of Diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside

| Aldehyde Reagent | Product(s) | Alkylation Type |

| Formaldehyde | N,N-dimethyl derivative | Dialkylated |

| Acetaldehyde | N,N-diethyl derivative | Dialkylated |

| Propionaldehyde | N-propyl and N,N-dipropyl derivatives | Mono- and Dialkylated |

| Butyraldehyde | N-butyl and N,N-dibutyl derivatives | Mono- and Dialkylated |

| Valeraldehyde | N-pentyl and N,N-dipentyl derivatives | Mono- and Dialkylated |

| Hexanal | N-hexyl derivative | Monoalkylated |

| Heptanal | N-heptyl derivative | Monoalkylated |

Data sourced from research on the reductive alkylation of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside. beilstein-journals.orgd-nb.info

N-Cinnamoyl Derivatives:

The introduction of a cinnamoyl group to the amino function of diosgenyl glycosaminosides results in N-cinnamoyl derivatives. researchgate.net These modifications can influence the compound's biological profile.

Ureido and Thiosemicarbazonyl Derivatives:

Ureido derivatives are formed by the reaction of the amino group with an isocyanate or a related reagent. nih.gov These derivatives introduce a urea-like functionality into the molecule.

Thiosemicarbazonyl derivatives are synthesized from thiosemicarbazides, which are potent intermediates for creating bioactive compounds. nih.govresearchgate.net The reaction typically involves the condensation of a thiosemicarbazide (B42300) with an appropriate carbonyl compound. The resulting thiosemicarbazones can be further modified.

The synthesis of these various derivatives underscores the chemical versatility of aminated diosgenyl glycosides and provides a rich platform for the development of new compounds with a wide range of potential applications. nih.govnih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of Diosgenyl-3-di-O-glucopyranoside, providing detailed insights into its molecular framework and stereochemistry. Both ¹H and ¹³C NMR are instrumental in assigning the chemical shifts of the protons and carbons within the diosgenin (B1670711) aglycone and the attached glucopyranoside moieties.

Complete assignment of ¹H and ¹³C NMR spectra is crucial for confirming the structure. nih.gov For instance, in related diosgenyl glycosides, the structures of all new glycosides were established by ¹H and ¹³C NMR spectroscopy. researchgate.net The chemical shifts in the ¹³C NMR spectra are particularly useful for determining the structure of saponins (B1172615). researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be used to support experimental NMR data by calculating chemical shifts and spin-spin coupling constants. nih.gov These computational results often show consistency with experimental data from NMR and crystallographic studies. researchgate.net

The analysis of coupling constants in ¹H NMR spectra helps in determining the relative stereochemistry of the sugar rings. For example, the magnitude of the coupling constant between anomeric protons and adjacent protons can differentiate between α and β glycosidic linkages. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity between different parts of the molecule. These techniques allow for the unambiguous assignment of proton and carbon resonances.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Glucopyranoside Moieties Note: This table presents typical chemical shift ranges for glucopyranoside units and is for illustrative purposes. Actual values for this compound may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 (anomeric) | 4.98 (d, J=7.5 Hz) | 93.9 - 94.5 |

| H-2 | 5.10 (t, J=7.5Hz) | 72.1 - 73.8 |

| H-3 | 5.41 (t, J=7.5Hz) | 73.0 - 75.5 |

| H-4 | 3.1-4.0 (m) | 68.8 - 69.8 |

| H-5 | 3.1-4.0 (m) | 73.0 - 76.9 |

| H-6 | 3.1-4.0 (m) | 60.6 - 63.1 |

| Data compiled from representative spectra of glucopyranosides. ekb.egrsc.org |

Mass Spectrometry (MS) Applications in Structure Determination

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, providing crucial information for its structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MSn)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like saponins. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS can be used to determine its molecular weight with high accuracy. The technique typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The use of negative mode ESI has been shown to be more selective and efficient for characterizing phenolic compounds. psu.edu

Tandem mass spectrometry (MS/MS or MSⁿ) experiments, involving collision-induced dissociation (CID), provide valuable structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net This fragmentation pattern can reveal the sequence of the sugar units and how they are attached to the aglycone. For example, the loss of hexose (B10828440) moieties can be observed, and the resulting fragment ions can be used to identify the aglycone. psu.eduresearchgate.net The fragmentation of the diglucose moiety can also provide information about the interglycosidic linkage. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is a critical step in confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass. Techniques like MALDI-FT-ICR MS (Matrix-Assisted Laser Desorption/Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry) offer ultra-high resolution, enabling the separation of isobaric ions. nih.gov

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection specificity and sensitivity of tandem mass spectrometry. nih.gov This technique is widely used for the analysis of saponins in various biological matrices. nih.gov

An LC system separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated components then enter the mass spectrometer for detection and quantification. For the analysis of diosgenin and its glycosides, a reversed-phase LC method is often employed. nih.gov

The MS/MS component of the system provides high selectivity and sensitivity for quantification. nih.gov In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound are monitored, which minimizes interference from other co-eluting compounds. nih.gov This allows for the development of robust and sensitive methods for the quantification of this compound in various samples, with low limits of quantification (LOQ) often in the nanogram per milliliter range. nih.gov The method can be validated for precision, accuracy, recovery, and stability to ensure reliable results. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and quantification of steroidal saponins from complex plant extracts. Due to the lack of a significant chromophore in many steroidal saponins, including this compound, detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred over traditional UV detection.

Research Findings:

The analysis of steroidal saponins from various Dioscorea species, the plant genus from which diosgenin and its glycosides are commonly isolated, is frequently performed using reverse-phase HPLC. A typical setup involves a C18 column and a gradient elution system.

A common mobile phase for the separation of these compounds consists of a binary system of water and acetonitrile (B52724). The gradient is typically programmed to start with a higher proportion of water, gradually increasing the concentration of acetonitrile to elute compounds of increasing lipophilicity. For instance, a gradient might begin with 25% acetonitrile and linearly increase to 70% over a period of 40 to 60 minutes. scielo.br The flow rate is generally maintained around 1 mL/min for analytical columns. researchgate.net

The table below summarizes typical HPLC conditions used for the analysis of related steroidal saponins.

| Parameter | Value | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | scielo.br |

| Mobile Phase | Acetonitrile (A) and Water (B) | scielo.br |

| Gradient | 25% A to 70% A over 40-60 min | scielo.br |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | ELSD or MS | scielo.br |

| Column Temp. | Ambient or controlled (e.g., 35°C) |

This table represents a generalized HPLC method for steroidal saponins based on available literature. Specific parameters may vary depending on the exact instrumentation and the complexity of the sample matrix.

General Advanced Spectroscopic Techniques for Structural and Compositional Analysis

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are essential for the complete assignment of all proton and carbon signals and for establishing the connectivity of the sugar units and their attachment point to the diosgenin aglycone.

While a complete, published NMR dataset for this compound is not available in the surveyed literature, the expected spectra can be inferred from the known data for diosgenin and various glucose-containing compounds. researchgate.netnih.gov The ¹H NMR spectrum would show characteristic signals for the steroidal backbone of diosgenin, along with signals for the two glucose units. The anomeric protons of the glucose moieties are particularly diagnostic and their chemical shifts and coupling constants provide information about their α or β configuration. 2D NMR experiments, such as HMBC, would be crucial for identifying the long-range correlations between the anomeric proton of the inner glucose and C-3 of the diosgenin, confirming the site of glycosylation. Further HMBC correlations between the two glucose units would establish their linkage.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with HPLC in the form of UHPLC-QTOF-MS, is particularly valuable for the analysis of steroidal saponins. thepharmajournal.com

For this compound, the mass spectrum would be expected to show a molecular ion corresponding to its molecular formula, C₃₉H₆₂O₁₃. The fragmentation pattern in tandem MS (MS/MS) would be characterized by the sequential loss of the sugar units. The initial fragmentation would likely involve the loss of the terminal glucose residue (a loss of 162 Da), followed by the loss of the second glucose residue (another 162 Da loss) to yield the diosgenin aglycone fragment. This stepwise fragmentation provides clear evidence for the nature and number of sugar units in the glycosidic chain.

The table below outlines the key spectroscopic techniques and the type of information they provide for the structural elucidation of this compound.

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Proton environment, coupling constants | Signals for diosgenin backbone and two glucose units; diagnostic anomeric proton signals. |

| ¹³C NMR | Carbon skeleton | Signals for all 39 carbons, including those of the diosgenin and the two glucose moieties. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons | Correlations confirming the C-3 glycosylation site and the linkage between the two glucose units. |

| HRMS | Molecular weight and elemental formula | A molecular ion peak corresponding to C₃₉H₆₂O₁₃. |

| MS/MS | Fragmentation pattern | Sequential loss of two 162 Da fragments (glucose units) to yield the diosgenin aglycone. |

This table is illustrative of the expected data based on general principles of spectroscopic analysis of steroidal glycosides.

Preclinical Pharmacological Activities and Molecular Mechanisms of Diosgenyl 3 Di O Glucopyranoside and Its Derivatives

Anticancer Mechanisms

Diosgenyl-3-di-O-glucopyranoside and its related steroidal saponin (B1150181) derivatives have demonstrated notable anticancer activities in preclinical studies. These compounds exert their effects through a variety of molecular mechanisms, leading to the inhibition of cancer cell growth and survival.

Induction of Apoptosis (Mitochondrial and Caspase-Dependent Pathways)

A significant mechanism of the anticancer action of diosgenyl glycosides is the induction of apoptosis, or programmed cell death. Research on a closely related compound, Diosgenin-3-O-alpha-L-rhamnopyranosyl-(1→4)-beta-D-glucopyranoside (DRG), has shown that it triggers apoptosis in human colon carcinoma HCT-15 cells through a mitochondria-controlled pathway. nih.gov This process involves a reduction in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.gov The release of cytochrome c is a critical step in the intrinsic apoptotic pathway, which activates a cascade of caspases, the executive enzymes of apoptosis.

Furthermore, the induction of apoptosis by these compounds is associated with the modulation of the Bcl-2 family of proteins. Studies have shown a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax, resulting in a decreased Bcl-2/Bax ratio. nih.gov This shift in the balance of Bcl-2 family proteins further promotes mitochondrial dysfunction and the release of apoptotic factors. The activation of caspase-3, a key executioner caspase, has also been observed, confirming the involvement of a caspase-dependent pathway in the apoptotic process induced by diosgenin (B1670711) and its derivatives.

Cell Cycle Modulation and Proliferation Inhibition

Diosgenyl glycosides and their aglycone, diosgenin, have been shown to inhibit the proliferation of cancer cells by modulating the cell cycle. Dioscin (B1662501), a steroidal saponin containing diosgenin, induces cell cycle arrest in breast cancer stem-like cells. thieme-connect.com Specifically, it has been observed to cause G2/M and G0/G1 phase arrest in different breast cancer cell lines. thieme-connect.com By arresting the cell cycle at these checkpoints, the compound prevents cancer cells from dividing and proliferating. This effect is often associated with changes in the expression of key cell cycle regulatory proteins.

Modulation of Signal Transduction Pathways (e.g., PI3K/AKT/mTOR, JAK/STAT, NF-κB, MAPK)

The anticancer effects of diosgenyl glycosides are also mediated through the modulation of various signal transduction pathways that are often dysregulated in cancer.

The PI3K/AKT/mTOR pathway , a critical regulator of cell growth, proliferation, and survival, is a key target. Dioscin has been shown to inhibit this pathway, contributing to its anti-proliferative and pro-apoptotic effects in breast cancer cells. thieme-connect.com

The JAK/STAT pathway , which is involved in transmitting signals from cytokines and growth factors to the nucleus and plays a role in cancer cell proliferation and survival, is also a target. While direct evidence for this compound is limited, its aglycone, diosgenin, has been found to inhibit the STAT3 signaling pathway in human hepatocellular carcinoma cells. nih.gov This inhibition leads to the suppression of proliferation and enhances the sensitivity of cancer cells to chemotherapeutic agents. nih.gov

The NF-κB pathway , a crucial regulator of inflammation and cell survival, is another important target. Diosgenin has been demonstrated to suppress the activation of NF-κB, which in turn inhibits the expression of NF-κB-regulated genes involved in proliferation, anti-apoptosis, and invasion. nih.gov

The MAPK pathway , which is involved in cell proliferation, differentiation, and apoptosis, is also modulated by diosgenin and its derivatives. Dioscin has been shown to regulate the AKT/MAPK signaling pathway in colon cancer, inhibiting tumor growth and angiogenesis. nih.gov Specifically, diosgenin has been found to inhibit the p38 MAPK signaling pathway in osteosarcoma cells, leading to the suppression of epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis. nih.gov

Regulation of Matrix Metalloproteinases (MMPs) and Oncogene Expression

Diosgenyl saponins (B1172615) have been found to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a critical role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. nih.govnih.gov Studies have shown that diosgenyl and pennogenyl saponins can inhibit the expression of several MMPs, including MMP-1, -2, -3, -9, and -14, in melanoma cells. nih.govnih.gov By inhibiting these enzymes, these compounds can potentially reduce the metastatic potential of cancer cells. The expression of oncogenes, which are genes that have the potential to cause cancer, can also be modulated by these compounds through their effects on various signaling pathways.

In Vitro Cellular Responses in Cancer Cell Lines (e.g., A549, MCF-7, HepG2, K562, PC-3, AGS)

The anticancer activity of diosgenyl glycosides and their derivatives has been demonstrated in a variety of human cancer cell lines. For instance, Diosgenin-3-O-alpha-L-rhamnopyranosyl-(1→4)-beta-D-glucopyranoside (DRG) has shown inhibitory effects on the proliferation of several cancer cell lines. nih.gov

| Cell Line | Cancer Type | IC50 (µM) of DRG |

| A549 | Lung Carcinoma | 9.98 ± 0.38 |

| MCF-7 | Breast Cancer | Not specified in the provided context |

| HepG2 | Liver Cancer | Not specified in the provided context |

| K562 | Chronic Myelogenous Leukemia | 6.44 ± 0.10 |

| PC-3 | Prostate Cancer | Not specified in the provided context |

| AGS | Gastric Cancer | Not specified in the provided context |

| HCT-15 | Colon Carcinoma | 5.86 ± 0.14 |

| A431 | Skin Carcinoma | 9.33 ± 0.22 |

| A2780 | Ovarian Cancer | 18.7 ± 0.16 |

Data for DRG from a study on its anticancer activity. nih.gov

These findings highlight the broad-spectrum anticancer potential of this class of compounds across different types of cancer.

Neuroprotective Effects and Associated Mechanisms

In addition to their anticancer properties, diosgenyl glycosides and related steroidal saponins have shown promise as neuroprotective agents in preclinical models.

Total steroid saponins from Dioscorea zingiberensis have been found to exert neuroprotective effects in a rat model of transient focal cerebral ischemia-reperfusion injury. thieme-connect.comnih.govnih.gov Pre-treatment with these saponins significantly reduced cerebral infarct volume, brain edema, and improved neurological deficit scores. thieme-connect.comnih.govnih.gov The underlying mechanisms for these effects appear to be multifactorial.

One key mechanism is the inhibition of inflammatory responses . The saponins were shown to decrease the levels of inflammatory cytokines in the serum. thieme-connect.comnih.gov Furthermore, a diosgenin glucoside was found to provide neuroprotection by regulating microglial M1 polarization, suppressing the production of pro-inflammatory molecules in activated microglia. nih.gov This anti-inflammatory action is partly mediated through the inhibition of the NF-κB and ERK1/2 signaling pathways. nih.gov

Another important neuroprotective mechanism is the inhibition of apoptosis in neuronal cells. The total steroid saponins from D. zingiberensis were observed to reduce the increase of caspase-3 and modulate the expression of Bcl-2 and Bax proteins in the injured brain, suggesting an anti-apoptotic effect. thieme-connect.comnih.gov

Additionally, these compounds exhibit anti-oxidative effects . They have been shown to restore the levels of antioxidant enzymes and reduce markers of oxidative stress. nih.gov A neuroprotective effect of dioscin, a related glycoside, has been linked to the modulation of the MAPK and Nrf2/ARE signaling pathways to decrease oxidative stress. nih.gov

Anti-Neuroinflammatory Actions

Diosgenin and its derivatives have demonstrated notable anti-neuroinflammatory properties in various preclinical studies. Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory cytokines, is a key pathological feature in many neurodegenerative disorders. One derivative, referred to as Compound 3, has been shown to rescue endotoxemia-induced neuroinflammation and protect hippocampal neurogenesis from its detrimental effects. This neuroprotective action aligns with behavioral tests where Compound 3 reversed cognitive impairment. The underlying mechanism is believed to involve the modulation of the neurotransmitter 5-HT and the HMGB-1/TLR4 signaling pathway. nih.gov

Furthermore, diosgenin can suppress inflammatory mediators triggered by an atherogenic diet in the brain by downregulating key inflammatory molecules such as COX-2, TNF-α, and NF-κBp65. nih.gov This suggests a broader applicability in preventing diseases with an inflammatory component. The general strategy of inhibiting microglial activation and the consequent suppression of pro-inflammatory cytokines in the hippocampus is considered a viable therapeutic approach for neurodegenerative diseases, aiming to halt their progression by modulating neuroinflammation markers. nih.gov

Another compound, 2,3,5,4'-Tetrahydroxystilbene-2-O-beta-D-glucoside (THSG), has shown the ability to inhibit heightened inflammatory responses in the hippocampus and prefrontal cortex of mice under chronic restraint stress (CRS). This was evidenced by the reduced expression of proinflammatory factors like TNF-α, IL-1β, and IL-6. nih.gov Similarly, Pelargonidin-3-O-glucoside (P3G), a major anthocyanin, exhibits significant anti-inflammatory properties by arresting IκB-α activation and reducing JNKMAPK phosphorylation. nih.gov These findings highlight the potential of various glycoside compounds to combat neuroinflammation through diverse molecular pathways.

Amelioration of Cognitive Impairment in Preclinical Models

Diosgenin and its derivatives have shown promise in ameliorating cognitive impairment in several preclinical models of neurological disorders. For instance, diosgenin treatment has been found to significantly improve memory loss in 5XFAD mice, a transgenic model of Alzheimer's disease. nih.gov This improvement was accompanied by a reduction in the accumulation of Aβ plaques and neurofibrillary tangles in the cerebral cortex and hippocampus. nih.gov

In another study, diosgenin-rich yam extract restored learning and memory in senescent mice induced by D-galactose. nih.gov The mechanism for this cognitive enhancement is partly attributed to an increase in endogenous antioxidant enzyme activities. nih.gov Furthermore, a derivative known as Compound 3 has been shown to reverse cognitive impairment in a model of endotoxemia-induced neuroinflammation, which was consistent with its neuroprotective effects on hippocampal neurogenesis. nih.gov

The compound diosmin (B1670713) has also demonstrated efficacy in reducing cognitive impairment in 3xTg-AD mice. Oral administration of diosmin enhanced both contextual and cued fear conditioning, indicating an improvement in cognitive performance. nih.gov Its metabolite, diosmetin, is believed to contribute to these effects by reducing Aβ generation and tau-hyperphosphorylation. nih.gov Additionally, canagliflozin, a sodium-glucose co-transporter 2 inhibitor, has been shown to ameliorate cognitive deficits in a scopolamine-induced mouse model of learning and memory impairment, suggesting that targeting glucose metabolism may also be a viable strategy for improving cognitive function in the context of neurological disorders. mdpi.com

Modulation of Oxidative Stress Pathways

Diosgenin and its derivatives have been shown to exert neuroprotective effects through the modulation of oxidative stress pathways. Oxidative stress is a key contributor to the pathology of neurodegenerative disorders and is closely linked to cognitive decline. nih.gov

In preclinical studies, diosgenin treatment has been demonstrated to counteract learning and memory impairments by boosting the activities of endogenous antioxidant enzymes. nih.gov Specifically, in a mouse model of Alzheimer's disease, diosgenin increased the activity of superoxide (B77818) dismutase (SOD). nih.gov

Furthermore, diosgenin has been found to inhibit the generation of reactive oxygen species (ROS) by modulating NADPH oxidase 4 (NOX4) and the mitochondrial respiratory chain. nih.gov In a study on diabetic nephropathy, a condition also linked to oxidative stress, diosgenin administration prevented kidney injury by mitigating inflammatory and oxidative stress. nih.gov It was shown to relieve the production of superoxide (O2−) and hydrogen peroxide (H2O2) by inhibiting NOX4 expression and restoring the function of mitochondrial respiratory chain complexes. nih.gov

The compound 2,3,5,4'-Tetrahydroxystilbene-2-O-beta-D-glucoside (THSG) has also demonstrated the ability to reduce oxidative stress in both the central and peripheral nervous systems of mice subjected to chronic stress. nih.gov These findings underscore the therapeutic potential of these compounds in neurological disorders by targeting and mitigating oxidative damage.

Inhibition of Amyloid-β Oligomer Formation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into soluble oligomers and insoluble fibrils, which form plaques in the brain. The inhibition of this process, particularly the formation of neurotoxic Aβ oligomers, is a major therapeutic strategy. nih.govnih.gov

In a broader context, other natural compounds have demonstrated direct inhibitory effects on Aβ oligomer formation. For instance, 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (PGG), a large polyphenol, has been shown to be effective at inhibiting the aggregation of full-length Aβ1-40 and Aβ1-42. nih.gov Molecular dynamics simulations have revealed that PGG interacts strongly with the N-terminal metal-binding regions of these peptides, thereby suppressing the formation of Aβ1-40 tetramers and Aβ1-42 dodecamers. nih.gov This provides a molecular basis for how certain compounds can prevent the formation of toxic Aβ oligomers.

The soluble oligomeric forms of Aβ are considered the primary pathogenic agents in Alzheimer's disease, causing synaptic dysfunction and neurotoxicity. nih.govnih.gov Therefore, the ability of compounds like diosgenin and PGG to interfere with the early stages of Aβ aggregation represents a promising therapeutic avenue.

Efficacy in Animal Models of Neurological Disorders (e.g., 5XFAD mice, diabetic mice, zebra-fish model)

The therapeutic potential of diosgenin and its derivatives has been evaluated in various animal models of neurological disorders, demonstrating promising results across different species and disease paradigms.

5XFAD Mice: In the 5XFAD transgenic mouse model of Alzheimer's disease, treatment with diosgenin has been shown to significantly improve memory and reduce axonal degeneration. nih.gov Furthermore, a notable decrease in the accumulation of amyloid-β plaques and neurofibrillary tangles was observed in the cerebral cortex and hippocampus of these mice following diosgenin administration. nih.gov In a separate study on 5XFAD mice, knocking out the CD33 gene led to a significant reduction in Aβ plaques and rescued behavioral deficits. nih.govnih.gov This suggests that targeting pathways related to Aβ clearance, in addition to using compounds like diosgenin, could be a powerful therapeutic strategy.

Diabetic Mice: In diabetic db/db mice, which can model some neurological complications associated with diabetes, diosgenin glucoside (disogluside) administered at 50 mg/kg was found to decrease serum levels of glucose, insulin (B600854), and triglycerides. caymanchem.com While this study focused on metabolic parameters, the known links between metabolic dysregulation and neurological health suggest potential neuroprotective benefits. Another study in diabetic mice showed that diosgenin glucoside could protect against myocardial injury by inhibiting RIP140 signaling, highlighting its systemic protective effects. caymanchem.com

Zebrafish Model: The zebrafish has emerged as a valuable in vivo model for studying neurological diseases due to its genetic and neurochemical similarities to mammals. nih.govnih.gov Although specific studies on this compound in zebrafish neurological models were not found in the provided search results, the model itself is widely used for screening compounds for CNS activity. For example, zebrafish have been used to study the effects of compounds on learning and memory by targeting pathways like phosphodiesterases. nih.gov The tractability of the zebrafish model makes it an excellent tool for high-throughput screening of novel compounds, including derivatives of diosgenin, for their potential therapeutic effects on neurological disorders. nih.govnih.gov

Antidiabetic Activity and Metabolic Regulation

Glucose and Lipid Homeostasis Modulation in Preclinical Models

Diosgenin and its glycosidic derivatives have demonstrated significant potential in modulating glucose and lipid homeostasis in various preclinical models, suggesting a therapeutic role in managing diabetes and related metabolic disorders.

In diabetic db/db mice, a model for type 2 diabetes, administration of disogluside (diosgenin glucoside) at a dose of 50 mg/kg resulted in a notable decrease in serum levels of glucose, insulin, and triglycerides. caymanchem.com This indicates an improvement in both glucose metabolism and lipid profile. Furthermore, diosgenin has been shown to possess excellent anti-oxidant activity and has a potent intervention effect on diabetes and its complications by inhibiting oxidative stress. nih.gov In a study on diabetic nephropathy in rats, diosgenin administration for 8 weeks relieved renal pathological damage, which is often a consequence of poor glucose control. nih.gov

The regulation of glucose homeostasis is a complex process involving multiple organs and signaling pathways. Glucocorticoids, for instance, play a key role by promoting hepatic gluconeogenesis and reducing glucose uptake in peripheral tissues. nih.gov While not directly a glucocorticoid, the steroidal structure of diosgenin may allow it to interact with pathways that regulate glucose metabolism.

In the context of lipid metabolism, flavonoids, another class of natural compounds, have been shown to improve lipid profiles in diabetic models. nih.gov For example, some flavonoids have been found to decrease lipid profiles and improve the activity of lipid-metabolizing enzymes. nih.gov This is consistent with the observed reduction in triglycerides by disogluside. caymanchem.com Adipocyte transcription factors like peroxisome proliferator-activated receptor gamma (PPARγ) are crucial for adipogenesis and insulin sensitivity. nih.gov Some natural compounds exert their metabolic effects by activating PPARγ, and it is plausible that diosgenin derivatives may also act through similar mechanisms.

The collective evidence from these preclinical studies suggests that this compound and its related compounds could be valuable agents for the management of metabolic diseases by favorably modulating both glucose and lipid homeostasis.

Effects on Pancreatic Function in Animal Models

Furthermore, the administration of diosgenin has been observed to significantly decrease glucose concentrations in diabetic zebrafish models. nih.gov While research on the direct cellular mechanisms of this compound on pancreatic beta-cells is still developing, these findings in animal models point towards a beneficial effect on glycemic control.

Cardiovascular Protective Mechanisms

This compound and its aglycone, diosgenin, have demonstrated significant protective effects on the cardiovascular system in preclinical studies. These effects are mediated through various mechanisms, including anti-fibrotic, anti-inflammatory, and anti-thrombotic actions.

Anti-fibrotic Effects in Cardiac Cells (e.g., Inhibition of α-SMA, TGF-β1, p-Smad3)

Cardiac fibrosis, the excessive deposition of extracellular matrix (ECM) proteins, is a key contributor to the development of heart failure. The transforming growth factor-β1 (TGF-β1) signaling pathway is a central mediator of this process. Diosgenin, the aglycone of this compound, has been shown to exert anti-fibrotic effects in cardiac fibroblasts.

In a study utilizing rat cardiac fibroblasts stimulated with angiotensin II, a potent inducer of fibrosis, diosgenin was found to inhibit the proliferation of these cells and their differentiation into myofibroblasts. This was evidenced by the reduced expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. Furthermore, diosgenin treatment led to a decrease in the expression of key ECM proteins. The underlying mechanism for these effects was identified as the suppression of the TGF-β1/Smad3 signaling pathway. Specifically, diosgenin inhibited the expression of TGF-β1 and the phosphorylation of Smad3, a critical downstream signaling molecule in the fibrotic cascade.

| Biomarker | Effect of Diosgenin | Cell Model |

| α-SMA | Inhibition of expression | Angiotensin II-stimulated rat cardiac fibroblasts |

| TGF-β1 | Inhibition of expression | Angiotensin II-stimulated rat cardiac fibroblasts |

| p-Smad3 | Inhibition of phosphorylation | Angiotensin II-stimulated rat cardiac fibroblasts |

Myocardial Injury Protection in Animal Models

Preclinical studies have demonstrated the cardioprotective effects of diosgenin and its glycosides in animal models of myocardial injury. In a model of myocardial ischemia-reperfusion injury in rats, pre-treatment with diosgenin was found to have a protective effect. researchgate.net

In a study on type 2 diabetic (db/db) mice, which are prone to myocardial injury, long-term treatment with diosgenin glucoside (DG) showed significant protective effects. nih.gov The treatment improved glucose tolerance and lipid profiles, and importantly, reduced the serum levels of creatine (B1669601) kinase and lactate (B86563) dehydrogenase, which are key indicators of cardiac injury. nih.gov The protective mechanism was linked to the inhibition of RIP140 signaling, which in turn suppressed the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov This anti-inflammatory action is crucial in mitigating the damage associated with myocardial injury in a diabetic setting.

| Animal Model | Compound | Key Findings |

| Diabetic (db/db) mice | Diosgenin glucoside (DG) | Reduced serum markers of cardiac injury (creatine kinase, lactate dehydrogenase), inhibited RIP140 signaling, and decreased pro-inflammatory cytokines. nih.gov |

| Rat model of myocardial ischemia-reperfusion | Diosgenin | Showed cardioprotective effects. researchgate.net |

Anti-platelet Aggregation Properties

While direct studies on this compound are limited, research on its aglycone, diosgenin, and other steroidal saponins from Dioscorea species indicates potential anti-platelet aggregation properties. nih.govnih.gov Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for cardiovascular diseases.

Studies have shown that total steroidal saponins extracted from the rhizomes of Dioscorea zingiberensis C.H. Wright can inhibit platelet aggregation in a dose-dependent manner in rats. nih.gov These saponins also prolonged activated partial thromboplastin (B12709170) time (APTT), thrombin time (TT), and prothrombin time (PT), indicating an anticoagulant effect. nih.gov Furthermore, diosgenin itself has been demonstrated to reduce platelet aggregation rates and inhibit thrombus formation in rats. nih.gov A derivative of diosgenin, where the C3 position is combined with a disaccharide, has also shown a high inhibitory rate on platelet aggregation. nih.gov These findings suggest that the steroidal saponin structure, characteristic of this compound, is associated with anti-thrombotic activity. nih.govnih.gov

| Compound/Extract | Effect on Platelet Aggregation | Animal Model |

| Total Steroidal Saponins (Dioscorea zingiberensis) | Inhibition of platelet aggregation. nih.gov | Rats |

| Diosgenin | Reduction of platelet aggregation rate. nih.gov | Rats |

| Diosgenin derivative (disaccharide at C3) | High inhibition of platelet aggregation. nih.gov | Not specified |

Antimicrobial Properties

Antifungal Activity and Membrane Integrity Disruption

Derivatives of diosgenyl glucopyranoside have demonstrated notable antifungal activity, particularly against various Candida species, which are common opportunistic pathogens. Studies on diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride and its N,N-dialkyl derivatives have shown strong activity against clinical isolates of C. glabrata and C. parapsilosis, with efficacy comparable or even superior to conventional antifungal agents. nih.gov

The mechanism of antifungal action for many steroidal saponins involves the disruption of the fungal cell membrane integrity. While the specific mechanism for this compound is yet to be fully elucidated, related compounds offer insights. For instance, other glycosides have been shown to form pores in the plasma membrane of Candida albicans, leading to membrane depolarization and ultimately cell death. mdpi.com This pore-forming action disrupts the structural and functional integrity of the fungal membrane. The antifungal activity of steroidal saponins is often dependent on the structure of the aglycone and the nature and number of sugar units in the glycosidic chain. mdpi.com

| Fungal Strain | Compound/Derivative | Observed Effect |

| Candida glabrata | Diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride and its N,N-dialkyl derivatives | Strong antifungal activity. nih.gov |

| Candida parapsilosis | Diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride and its N,N-dialkyl derivatives | Strong antifungal activity. nih.gov |

| Candida albicans | Dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside | Pore formation in the plasma membrane. mdpi.com |

Antibacterial Effects

While specific studies on the antibacterial properties of this compound are limited, research on its aglycone, diosgenin, and other derivatives provides valuable insights into its potential antimicrobial activities. Diosgenin has demonstrated inhibitory effects against certain periodontal pathogens. For instance, it has been shown to inhibit the planktonic growth and biofilm viability of Porphyromonas gingivalis and Prevotella intermedia in a dose-dependent manner nih.gov.

The synthesis of diosgenin derivatives has been a strategy to enhance its antimicrobial potency. For example, diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside and its N-alkyl derivatives have exhibited activity against Gram-positive bacteria and fungi of the Candida genus mdpi.com. In contrast, diosgenin by itself has been reported to show only weak antimicrobial activity against Candida albicans, C. glabrata, and C. tropicalis frontiersin.org. Further modifications, such as the creation of sulfur analogs of diosgenin, have resulted in compounds with stronger antibacterial activity against Staphylococcus aureus and Escherichia coli when compared to the parent diosgenin semanticscholar.org. Additionally, conjugates of diosgenyl β-d-glycosaminosides have shown effectiveness against both Gram-positive and Gram-negative bacteria nih.gov.

Table 1: Antibacterial Activity of Diosgenin and Its Derivatives

| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Diosgenin | Porphyromonas gingivalis, Prevotella intermedia | Inhibition of planktonic growth and biofilm viability. | nih.gov |

| Diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside derivatives | Gram-positive bacteria, Candida spp. | Active against tested microorganisms. | mdpi.com |

| Diosgenin | Candida albicans, C. glabrata, C. tropicalis | Weak antimicrobial activity. | frontiersin.org |

| Sulfur analogs of diosgenin | Staphylococcus aureus, Escherichia coli | Stronger activity than diosgenin. | semanticscholar.org |

| Diosgenyl β-d-glycosaminoside conjugates | Gram-positive and Gram-negative bacteria | Demonstrated antibacterial activity. | nih.gov |

Immunomodulatory Actions

The immunomodulatory properties of diosgenin, the aglycone of this compound, have been a subject of significant research. These studies suggest that diosgenin can influence both specific and non-specific immune responses.

In preclinical models, diosgenin has been found to significantly inhibit the growth of sarcoma-180 tumor cells, an effect attributed to its immunostimulating properties rather than direct cytotoxicity nih.gov. This is supported by findings that diosgenin administration leads to an increase in the weight of the thymus and spleen in tumor-bearing mice and elevates the serum levels of tumor necrosis factor-alpha (TNF-α) nih.gov. Furthermore, in vitro studies have shown that diosgenin can stimulate lymphocyte transformation and enhance the phagocytic capacity of macrophages, leading to increased secretion of nitric oxide (NO) and TNF-α nih.gov.

In studies involving immunosuppressed animal models, diosgenin demonstrated a significant capacity to increase antibody production, as evidenced by higher primary and secondary hemagglutination (HA) antibody titers mdpi.comfrontiersin.org. It also enhanced the delayed-type hypersensitivity (DTH) response and increased the phagocytic index, which points to a stimulation of the reticuloendothelial system mdpi.comfrontiersin.org. These immunostimulant effects are thought to be linked to its nature as a saponin glycoside mdpi.comfrontiersin.org.

Beyond general immunostimulation, diosgenin has shown potential as an immunomodulator in the context of autoimmune diseases. For instance, it has been observed to attenuate the progression of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by reducing demyelination and inflammation within the central nervous system semanticscholar.org.

Table 2: Summary of Immunomodulatory Effects of Diosgenin

| Experimental Model | Key Findings | Potential Mechanism | Reference(s) |

|---|---|---|---|

| Sarcoma-180 tumor-bearing mice | Inhibition of tumor growth, increased thymus and spleen weight, increased serum TNF-α. | Immunostimulation. | nih.gov |

| In vitro macrophage and lymphocyte cultures | Stimulation of lymphocyte transformation, enhanced macrophage phagocytosis, increased NO and TNF-α secretion. | Activation of cellular immunity. | nih.gov |

| Cyclophosphamide-induced immunosuppressed rats | Increased primary and secondary antibody titers, enhanced DTH response, increased phagocytic index. | Stimulation of specific and non-specific immunity. | mdpi.comfrontiersin.org |

| Experimental Autoimmune Encephalomyelitis (EAE) mice | Attenuation of disease progression, reduced demyelination and CNS inflammation. | Immunomodulation. | semanticscholar.org |

Other Biological Activities in Preclinical Research

Anti-inflammatory Pathways

The anti-inflammatory effects of diosgenin are well-documented and appear to be mediated through the modulation of several key signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. Research has shown that diosgenin can suppress the activation of NF-κB by preventing the nuclear translocation of its p65 and p50 subunits nih.govmdpi.comnih.gov. This inhibitory action on NF-κB subsequently leads to the downregulation of various pro-inflammatory mediators.

Diosgenin has been found to decrease the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) mdpi.comsemanticscholar.orgnih.govmedchemexpress.com. It also curtails the production of pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.govmedchemexpress.com.

Beyond the NF-κB pathway, diosgenin's anti-inflammatory actions involve the mitogen-activated protein kinase (MAPK) signaling cascades. It has been shown to inhibit the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) nih.govmdpi.comnih.gov. Furthermore, the anti-inflammatory properties of diosgenin are also linked to the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1)/NF-κB signaling pathway nih.gov. In the context of atherosclerosis, diosgenin has demonstrated the ability to inhibit the expression of adhesion molecules on vascular smooth muscle cells by targeting the MAPK/Akt/NF-κB pathway nih.gov.

Osteogenic Stimulation and Bone Health Modulation

Preclinical studies have highlighted the potential of diosgenin in promoting bone health by stimulating osteogenic processes. In vitro experiments using osteoblastic cells have shown that diosgenin can enhance bone formation.

Specifically, diosgenin has been observed to stimulate the proliferation of murine osteoblastic MC3T3-E1 cells at lower concentrations nih.govsemanticscholar.org. A key aspect of its osteogenic activity is the enhancement of bone matrix protein synthesis. Studies have reported an increase in the production of Type I collagen and alkaline phosphatase (ALP), which are crucial components of the bone matrix nih.govsemanticscholar.org.

The molecular mechanism underlying these effects involves the upregulation of the master transcription factor for osteoblast differentiation, Runt-related transcription factor 2 (Runx2). Diosgenin treatment has been shown to increase the expression of Runx2 and its downstream target, osteopontin (B1167477) nih.govsemanticscholar.org. This cascade of events ultimately leads to an increase in calcium deposition within the extracellular matrix, a hallmark of bone formation nih.govsemanticscholar.org. In human osteoblast-like MG-63 cells, low concentrations of diosgenin were found to promote proliferation and differentiation, an effect potentially mediated through the inhibition of the Wnt/β-catenin signaling pathway medchemexpress.com.

In vivo studies using ovariectomized rats, a model for postmenopausal osteoporosis, have corroborated these in vitro findings. Administration of diosgenin in these models led to increased bone mineral density, enhanced bone formation, and a reduction in bone resorption frontiersin.orgnih.gov. This anti-osteoporotic effect is associated with the modulation of the receptor activator of nuclear factor kappa-B ligand (RANKL)/osteoprotegerin (OPG) ratio nih.gov.

Table 3: Effects of Diosgenin on Osteogenic Stimulation and Bone Health

| Experimental System | Key Findings | Molecular Targets/Pathways | Reference(s) |

|---|---|---|---|

| Murine osteoblastic MC3T3-E1 cells | Increased cell proliferation, synthesis of Type I collagen and ALP, and calcium deposition. | Upregulation of Runx2 and osteopontin expression. | nih.govsemanticscholar.org |

| Human osteoblast-like MG-63 cells | Promotion of cell proliferation and differentiation at low concentrations. | Inhibition of Wnt/β-catenin signaling. | medchemexpress.com |

| Ovariectomized rats | Increased bone mineral density, enhanced bone formation, and reduced bone resorption. | Modulation of the RANKL/OPG ratio. | frontiersin.orgnih.gov |

| Arginyl-diosgenin conjugate | Improved BMP2-induced osteoblastic differentiation. | Synergistic effects on ALP activity and mineralization. | nih.gov |

| Dioscin (a diosgenin glycoside) in osteoblast-like cells | Promoted osteoblastic proliferation and differentiation. | Lrp5 and ER pathway. | nih.gov |

Inhibition of UDP-Glucuronosyltransferase (UGT) Activity

The interaction of this compound and its aglycone, diosgenin, with UDP-glucuronosyltransferases (UGTs) is an area of interest due to the central role of UGTs in the metabolism of a wide array of compounds. UGTs are phase II metabolizing enzymes that conjugate a glucuronic acid moiety to various substrates, thereby increasing their water solubility and facilitating their excretion from the body wikipedia.org.

The potential for steroidal saponins and their aglycones to inhibit UGT activity is a significant consideration for predicting herb-drug interactions. For instance, a study investigating the inhibitory potential of 43 natural steroids from herbal medicines on human UGTs observed a structure-dependent inhibition, particularly towards UGT1A4 medchemexpress.com. Although this study did not specifically report the inhibitory constant (Ki) for diosgenin, it highlights the potential for this class of compounds to act as inhibitors of UGT enzymes. Inhibition of UGTs can lead to altered metabolism and clearance of co-administered drugs that are substrates for these enzymes, potentially leading to adverse effects nih.govnih.gov. Therefore, while diosgenin is a substrate for UGT1A4, further research is necessary to fully characterize the inhibitory potential of this compound and its derivatives on various UGT isoforms.

Structure Activity Relationship Sar Studies of Diosgenyl 3 Di O Glucopyranoside Analogues

Impact of Aglycone Modifications on Biological Activity

The aglycone portion of diosgenyl saponins (B1172615), diosgenin (B1670711), forms the structural foundation and is a primary determinant of their biological interaction with cell membranes. Diosgenin is a steroidal sapogenin known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. scielo.brsci-hub.senih.govresearchgate.net The rigid, flat tetracyclic core of diosgenin shares structural similarities with cholesterol, which is thought to play a major role in its ability to bind to and order membrane lipids. nih.govdlsu.edu.ph

Influence of Sugar Moiety Type and Linkage on Activity

The carbohydrate portion of diosgenyl saponins plays a critical role in modulating their biological effects, influencing everything from solubility to the mechanism of action. scielo.brsci-hub.se The number of sugar units, the type of monosaccharides involved, and the way they are linked together are all pivotal factors.

The length of the sugar chain is a significant determinant of activity. For instance, studies comparing diosgenyl saponins with varying numbers of sugar residues have revealed distinct effects on membrane properties. Trillin, which has a single sugar residue, was found to increase the ordering of membrane chains while maintaining bilayer integrity. nih.gov In contrast, dioscin (B1662501), which possesses a trisaccharide chain, leads to greater perturbation and disruption of the cell membrane, especially in the presence of cholesterol. nih.gov In the context of anticancer activity, SAR studies have shown that monosaccharide analogues of diosgenyl saponins are often more cytotoxic to cancer cells (such as MCF-7 and HeLa lines) than their corresponding disaccharide analogues. nih.gov Similarly, pentasaccharide or hexasaccharide saponin (B1150181) analogues were found to be less active against human hepatocellular carcinoma (HepG2) cells compared to dioscin or its disaccharide analogue. nih.gov

The type of sugar is also crucial. Replacing the typical D-glucose with an amino sugar like D-glucosamine or D-galactosamine is a promising modification strategy. mdpi.comnih.gov This change introduces an amino group that provides a site for a wide array of further chemical modifications, potentially enhancing the bioactivity of the parent compound. mdpi.comnih.govnih.gov Furthermore, the specific linkage of the sugar moieties can influence biological outcomes; for example, the linkage mode of rhamnose units has been shown to affect the cytotoxicity of steroid saponins on HepG2 cells. nih.gov

Role of Substituents on Glycosidic Linkages in Modulating Efficacy

The introduction of specific substituents onto the sugar moieties of diosgenyl saponins offers a powerful strategy for fine-tuning their pharmacological properties. The presence of a 2-amino group in synthetic diosgenyl β-D-glycosaminosides creates a versatile handle for functionalization. nih.govresearchgate.net Researchers have synthesized a variety of derivatives by modifying this amino group, including N-acyl, N-alkyl, N,N-dialkyl, N-cinnamoyl, 2-ureido, and 2-thiosemicarbazonyl derivatives. nih.govresearchgate.net

These modifications have been shown to have a significant impact on biological efficacy, particularly in the realms of antimicrobial and anticancer activity. nih.gov For example, the acylation of the amino function with different groups can lead to compounds with potent and specific activities. mdpi.com However, not all substitutions result in enhanced activity. In one study, the incorporation of an aromatic nitro functionality into diosgenyl saponin analogues did not produce a significant change in their cytotoxic effects, indicating a high degree of structural specificity in the SAR. nih.gov The strategic addition or modification of substituents allows for the systematic exploration of chemical space to develop analogues with improved therapeutic profiles.

Correlating Structural Features with Specific Pharmacological Effects

The pharmacological effects of diosgenyl saponin analogues can be directly correlated with specific structural features of the aglycone and the attached glycan chains. The diosgenin aglycone itself provides the essential lipophilic character needed for membrane interaction. nih.govdlsu.edu.ph The sugar chain then modulates this interaction and confers specificity.

A clear correlation exists between the length of the sugar chain and cytotoxic activity. As shown in the table below, shorter sugar chains often lead to greater potency against cancer cell lines.

Table 1: Impact of Sugar Chain Length on Cytotoxicity of Diosgenyl Saponin Analogues

| Compound Type | Observed Effect on Cancer Cell Lines (MCF-7, HeLa, HepG2) | Reference |

|---|---|---|

| Monosaccharide Analogues | Generally more active/potent cytotoxicity | nih.gov |

| Disaccharide Analogues | Generally less active than monosaccharide analogues | nih.gov |

| Pentasaccharide/Hexasaccharide Analogues | Relatively less active than disaccharide analogues or dioscin | nih.gov |

Furthermore, modifications to the sugar moiety, such as the introduction and subsequent substitution of an amino group, can introduce novel biological activities. The table below summarizes how different substituents on a diosgenyl glycosaminoside core correlate with specific biological effects.

Table 2: Structure-Activity Relationship of N-Substituted Diosgenyl Glycosaminoside Analogues

| Core Structure | Substituent Type on Amino Group | Observed Biological Activity | Reference |

|---|---|---|---|

| Diosgenyl β-D-glucosaminoside | N-Acyl (e.g., benzoyl, succinyl) | Antifungal, Antibacterial, Anticancer | mdpi.comnih.gov |

| Diosgenyl β-D-glucosaminoside | N-Alkyl / N,N-Dialkyl | Antifungal, Antibacterial, Anticancer | nih.govresearchgate.net |

| Diosgenyl β-D-glucosaminoside | N-Cinnamoyl | Antifungal, Antibacterial, Anticancer | nih.govresearchgate.net |

| Diosgenyl β-D-glucosaminoside | 2-Ureido / 2-Thiosemicarbazonyl | Antifungal, Antibacterial, Anticancer | nih.govresearchgate.net |